![molecular formula C9H9N5O B14446494 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-34-3](/img/structure/B14446494.png)
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a pyridin-3-yl group. Aminopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like mCPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA is commonly used for oxidation reactions.
Reducing Agents: Sodium and ammonium chloride are used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the desired aminopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-cancer agents, such as imatinib, which is effective in treating gastrointestinal stromal tumors.
Biological Research: The compound is studied for its potential as a Nur77 modulator, which can induce apoptosis in cancer cells.
Chemical Biology: It serves as a scaffold for designing molecules with diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a Nur77 modulator, the compound binds to the Nur77 receptor, promoting its mitochondrial targeting and inducing apoptosis in cancer cells . This pathway involves the formation of Nur77/Bcl-2 condensates, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: An anti-cancer agent used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib: Another anti-cancer drug used for similar indications as imatinib.
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other aminopyrimidines .
Eigenschaften
CAS-Nummer |
77961-34-3 |
|---|---|
Molekularformel |
C9H9N5O |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
5-amino-2-(pyridin-3-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-7-5-12-9(14-8(7)15)13-6-2-1-3-11-4-6/h1-5H,10H2,(H2,12,13,14,15) |
InChI-Schlüssel |
UAKUUAOJHITUKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
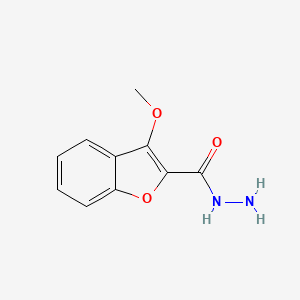
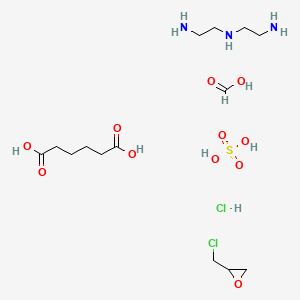

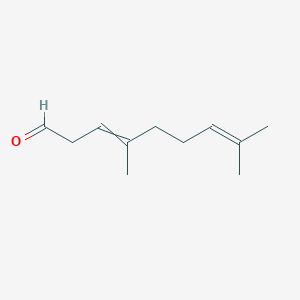
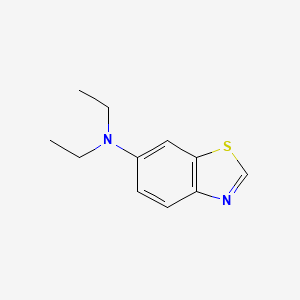
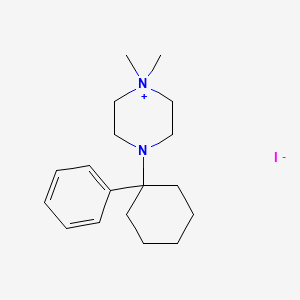
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)


![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
